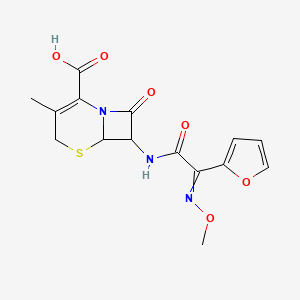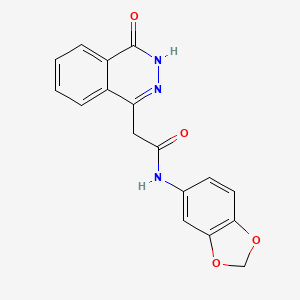![molecular formula C23H36N6O6 B14093881 N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CamA-IN-1 is a specific inhibitor of DNA adenine methyltransferase (CamA) from Clostridioides difficile. This compound has shown significant potential in the research of Clostridioides difficile infections (CDI) due to its inhibitory properties with IC50 and Kd values of 0.4 μM and 0.2 μM, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CamA-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CamA-IN-1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
CamA-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are essential for modifying the compound to enhance its inhibitory properties .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of CamA-IN-1 include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions involving CamA-IN-1 are typically derivatives with enhanced inhibitory properties against CamA. These derivatives are tested for their efficacy in inhibiting DNA adenine methyltransferase activity .
Aplicaciones Científicas De Investigación
CamA-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of DNA adenine methyltransferase and to develop new inhibitors with improved properties
Biology: Helps in understanding the role of DNA methylation in bacterial sporulation and persistence
Medicine: Potential therapeutic agent for treating Clostridioides difficile infections by inhibiting the methyltransferase activity essential for bacterial survival
Industry: Can be used in the development of new antimicrobial agents and in the study of bacterial resistance mechanisms
Mecanismo De Acción
CamA-IN-1 exerts its effects by specifically inhibiting the DNA adenine methyltransferase (CamA) in Clostridioides difficile. This inhibition prevents the methylation of adenine residues in DNA, which is crucial for bacterial sporulation and persistence. The molecular targets include the active site of CamA, where CamA-IN-1 binds and blocks the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Analogs: Compounds like 6e and 7, which are also inhibitors of DNA adenine methyltransferase.
Protein Arginine Methyltransferase Inhibitors: Compounds that inhibit similar methyltransferases but with different specificities.
Uniqueness
CamA-IN-1 is unique due to its high specificity and potency against Clostridioides difficile DNA adenine methyltransferase. It has shown greater efficacy compared to other adenosine analogs and protein arginine methyltransferase inhibitors, making it a valuable tool in the study and treatment of Clostridioides difficile infections .
Propiedades
Fórmula molecular |
C23H36N6O6 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17-,18-,21-/m1/s1 |
Clave InChI |
NYCVBKCHESHFLR-QTQZEZTPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)

